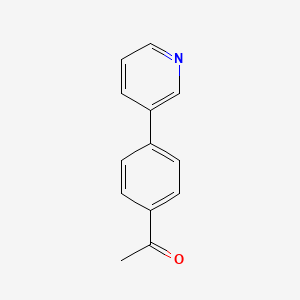

1-(4-(Pyridin-3-yl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-pyridin-3-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(15)11-4-6-12(7-5-11)13-3-2-8-14-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAFIGBEEBFUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70523438 | |

| Record name | 1-[4-(Pyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90395-45-2 | |

| Record name | 1-[4-(3-Pyridinyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90395-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Pyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(3-PYRIDINYL)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-(Pyridin-3-yl)phenyl)ethanone CAS 90395-45-2 properties

An In-depth Technical Guide to 1-(4-(Pyridin-3-yl)phenyl)ethanone (CAS 90395-45-2)

Introduction: A Versatile Heterocyclic Ketone Scaffold

This compound, registered under CAS Number 90395-45-2, is a biaryl ketone of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring linked to an acetophenone moiety, provides a unique combination of chemical functionalities. The presence of the basic pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the ketone group serves as a versatile handle for a wide array of chemical transformations.

This combination makes this compound a valuable building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.[1] Its structural motifs are found in molecules designed to interact with various biological targets. For instance, structurally related compounds are known to be key intermediates in the synthesis of COX-2 inhibitors, highlighting the scaffold's relevance in the development of anti-inflammatory agents.[2][3] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, spectral analysis, and safety considerations for researchers and drug development professionals.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated location with the container tightly sealed to prevent degradation.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 90395-45-2 | [6][7] |

| Molecular Formula | C₁₃H₁₁NO | [6][8] |

| Molecular Weight | 197.24 g/mol | [6][7] |

| IUPAC Name | 1-[4-(pyridin-3-yl)phenyl]ethanone | [7] |

| Physical Form | Solid | [7] |

| Purity (Typical) | ≥95% | [7][8] |

| Melting Point | Data not available. Estimated ~95-105 °C based on analogs. | [5][9] |

| Storage Temperature | Room Temperature, in a dry environment | [6] |

| InChI Key | YDAFIGBEEBFUKV-UHFFFAOYSA-N | [7][8] |

Spectral Data Analysis (Predicted)

³H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for both the pyridinyl and the phenyl protons, in addition to the characteristic methyl singlet.

-

Pyridinyl Protons (4H): These will appear in the downfield region (δ 8.5-9.2 ppm and δ 7.4-8.0 ppm) due to the electron-withdrawing nature of the nitrogen atom. The proton at the C2 position of the pyridine ring is expected to be the most deshielded, appearing as a doublet or doublet of doublets.

-

Phenyl Protons (4H): The protons on the acetophenone ring will appear as two distinct doublets in the aromatic region (δ 7.7-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methyl Protons (3H): A sharp singlet corresponding to the acetyl methyl group is expected around δ 2.6 ppm.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 13 carbons in the molecule.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 197-198 ppm.[1]

-

Aromatic Carbons (11C): The signals for the 11 aromatic carbons (5 from the pyridine ring and 6 from the phenyl ring) will appear in the δ 120-155 ppm region. The carbon atoms adjacent to the nitrogen in the pyridine ring will be the most downfield among the pyridine carbons.[1]

-

Methyl Carbon (CH₃): The acetyl methyl carbon will show a signal in the aliphatic region, typically around δ 26-27 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the ketone carbonyl group.

-

C=O Stretch: A strong, sharp peak is expected in the range of 1680-1690 cm⁻¹, typical for an aryl ketone.

-

C=C and C=N Stretches: Aromatic and pyridine ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations will be observed in the 700-900 cm⁻¹ region, providing information about the substitution patterns of the aromatic rings.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 197. A prominent fragment would be the loss of the methyl group ([M-15]⁺) to form a stable acylium ion at m/z = 182. Another significant fragmentation pathway would involve the cleavage of the acetyl group, leading to a base peak at m/z = 43 ([CH₃CO]⁺).

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the phenyl and pyridine rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of the required starting materials.[8]

The chosen strategy involves coupling 4-bromoacetophenone with 3-pyridylboronic acid.

Conceptual Workflow

Caption: Suzuki-Miyaura Synthesis Workflow.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions in aqueous media.[2]

Materials and Reagents:

-

4-Bromoacetophenone (1.0 mmol, 199.04 mg)

-

3-Pyridylboronic acid (1.2 mmol, 147.5 mg)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.005 mmol, 1.1 mg, 0.5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

-

Degassed Water (1.5 mL)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a sealable reaction tube or a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoacetophenone (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.005 mmol).[2]

-

Causality: Potassium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center. Using an excess ensures the reaction proceeds to completion.[10] Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

-

-

Solvent Addition: Add 1.5 mL of degassed water to the reaction vessel.[2]

-

Causality: Using water as a solvent is environmentally benign ("green chemistry"). Degassing the water (e.g., by sparging with nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Inerting the Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of the inert gas.

-

Causality: This step is crucial for the self-validation of the protocol. The exclusion of oxygen prevents both the degradation of the catalyst and potential oxidative side reactions, ensuring reproducibility and high yield.[11]

-

-

Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[2]

-

Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the 4-bromoacetophenone spot is no longer visible.

-

Self-Validation: TLC provides a real-time check on the reaction's progress, preventing premature workup or unnecessary heating.

-

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (15 mL) and then with brine (15 mL).

-

Causality: The water wash removes the inorganic base (K₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to afford the pure this compound.[2]

-

Self-Validation: The final purity of the compound should be confirmed by NMR spectroscopy and compared against the expected spectral data.

-

Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a versatile chemical scaffold. The ketone and pyridine functionalities are gateways to a diverse range of derivatives, allowing for the systematic exploration of chemical space in drug discovery programs.

Caption: Derivatization potential of the core scaffold.

-

Synthesis of Kinase Inhibitors: The pyridine and phenyl rings are common features in many kinase inhibitors, which often bind to the ATP pocket of the enzyme. This scaffold can be elaborated to target kinases involved in cell signaling pathways relevant to cancer and other diseases.

-

Development of COX-2 Inhibitors: As a structural analog of key intermediates for selective COX-2 inhibitors like Etoricoxib, this compound serves as a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.[2]

-

Materials Science: The rigid biaryl structure and the presence of the polar ketone and pyridine groups make this molecule a candidate for incorporation into polymers, metal-organic frameworks (MOFs), or other functional materials with specific electronic or binding properties.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

Hazard Statements: According to supplier safety data, the compound is associated with the following hazards: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4][5]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[4][5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, strong bases, and strong reducing agents.[4]

-

First Aid: In case of skin contact, wash off immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[4]

References

-

Supporting Information for [Title of paper, if available]. (n.d.). Retrieved January 2, 2026, from [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]

-

Xia, Y., Cai, J., Huang, H., & Deng, G.-J. (2017). Supporting Information: Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Retrieved January 2, 2026, from [Link]

-

Al-Masri, H. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2014(6), 286-300. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 2, 2026, from [Link]

-

Asnan, H. H. M., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)- N2O2 Catalyst. Retrieved from [Link]

-

Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone. Retrieved January 2, 2026, from [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved January 2, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 2, 2026, from [Link]

-

Cele, Z. E., & Gammon, D. W. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(9), 1143. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone | C14H13NO2 | CID 24709046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 1-(4-FLUORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE | 6576-05-2 [amp.chemicalbook.com]

- 10. ikm.org.my [ikm.org.my]

- 11. reddit.com [reddit.com]

1-(4-(Pyridin-3-yl)phenyl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(4-(Pyridin-3-yl)phenyl)ethanone: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document consolidates critical data on its physicochemical characteristics, provides a detailed, field-proven synthetic protocol, and explores its reactivity and potential as a foundational scaffold in drug discovery programs. By synthesizing technical data with practical, causality-driven explanations, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile molecule in their work.

Introduction: The Strategic Importance of the Pyridyl-Phenyl Scaffold

This compound is a biaryl ketone that incorporates both a pyridine and a phenyl ring. This structural motif is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The pyridine ring, with its nitrogen heteroatom, can serve as a hydrogen bond acceptor and a basic center, which is crucial for modulating pharmacokinetic properties and interacting with biological targets.[1] The ketone functional group offers a reactive handle for a multitude of chemical transformations, allowing for the facile generation of diverse molecular libraries.

The significance of this particular scaffold is underscored by its structural relationship to key intermediates used in the synthesis of high-profile pharmaceuticals, such as the COX-2 inhibitor Etoricoxib.[2][3][4] While not a direct precursor, its core structure represents a critical building block for accessing similar pharmacophores. This guide provides an in-depth analysis of its properties and a validated framework for its synthesis and application, empowering researchers to fully exploit its synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a solid at room temperature with defined thermal characteristics.

Core Data Summary

The essential physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [5][6][7] |

| Molecular Weight | 197.23 g/mol | [5][6][7] |

| Exact Mass | 197.08406 g/mol | [5] |

| CAS Number | 90395-45-2 | [7][8] |

| Appearance | Solid | [9] |

| Melting Point | 81-83 °C | [5] |

| Boiling Point | 346.7 °C at 760 mmHg | [5] |

| Density | 1.098 g/cm³ | [5] |

| Flash Point | 171.4 °C | [5] |

| Storage | Sealed in dry, room temperature | [7] |

Chemical Structure

The structure features a pyridine ring linked at the 3-position to the 4-position of an acetophenone moiety. This specific connectivity dictates the molecule's overall geometry and electronic properties.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The formation of the C-C bond between the pyridine and phenyl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and well-understood catalytic cycle.

Synthetic Workflow Diagram

The following workflow outlines the standard Suzuki-Miyaura coupling approach for synthesizing the target compound.

Caption: Experimental workflow for the synthesis and purification.

Detailed Step-by-Step Methodology

This protocol is designed to be self-validating, with checkpoints for monitoring reaction progress and confirming product purity.

Materials:

-

3-Bromopyridine

-

4-Acetylphenylboronic Acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄, anhydrous)

-

Silica Gel (for chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-acetylphenylboronic acid (1.0 eq.), 3-bromopyridine (1.1 eq.), and potassium carbonate (3.0 eq.).

-

Causality: Using a slight excess of the bromopyridine ensures complete consumption of the more valuable boronic acid. The anhydrous base is essential for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq.).

-

Causality: The mixed aqueous/organic solvent system is necessary to dissolve both the organic starting materials and the inorganic base. Degassing removes dissolved oxygen which can degrade the catalyst.

-

-

Reaction: Heat the mixture to reflux (typically 85-95 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the limiting reagent (boronic acid).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using the methods described in Section 4.

Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) for the 8 protons on the two rings. A sharp singlet around δ 2.6 ppm for the 3 methyl protons of the acetyl group. Distinct splitting patterns will be observable due to ortho, meta, and para couplings. |

| ¹³C NMR | A signal for the carbonyl carbon (~197 ppm). A signal for the methyl carbon (~26 ppm). Multiple signals in the aromatic region (120-155 ppm) for the 11 unique aromatic carbons. |

| IR (Infrared) | A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone. Multiple bands in the 1400-1600 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations. |

| MS (Mass Spec) | The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 197, corresponding to the molecular weight. |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its synthetic versatility as a molecular scaffold. Both the ketone and the pyridine moieties offer sites for further chemical modification.

Key Reaction Pathways

-

Ketone Modifications: The acetyl group can be readily transformed. For example, reduction using sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, a common structural motif in drug candidates. It can also undergo reactions like aldol condensations or be converted into oximes or hydrazones.

-

Pyridine Ring Modifications: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which alters the electronic properties and steric profile of the molecule, potentially leading to new biological activities.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for building more complex molecules. Its structure provides a rigid scaffold that can be elaborated upon to explore structure-activity relationships (SAR) in a drug discovery campaign. By modifying the ketone or substituting the aromatic rings, chemists can fine-tune properties like solubility, metabolic stability, and target binding affinity. Its relationship to intermediates for COX-2 inhibitors highlights its potential in developing anti-inflammatory agents and other therapeutics.[3][4]

Caption: Potential derivatization pathways from the core molecule.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. According to available data, the compound is classified with acute oral toxicity (Category 3), skin irritation (Category 2), and eye irritation (Category 2).[5] Store the compound in a tightly sealed container in a dry, cool place away from oxidizing agents.[7]

Conclusion

This compound is more than a simple chemical compound; it is a strategic building block for advanced chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and versatile reactive sites make it an invaluable tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this scaffold into their discovery programs, paving the way for the development of novel therapeutics.

References

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.

-

1-(4-Chlorophenyl)ethanone | Chemsrc. (n.d.). Chemsrc. Retrieved January 2, 2026, from [Link]

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.

-

A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IPIndia. Retrieved January 2, 2026, from [Link]

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2013). Google Patents.

-

1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone | PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. Retrieved January 2, 2026, from [Link]

-

1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]

-

This compound | Chembeasy. (n.d.). Chembeasy. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega. Retrieved January 2, 2026, from [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

2-Phenyl-1-(4-pyridinyl)ethanone | SpectraBase. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 90395-45-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound [chemdict.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 1-(4-(Pyridin-3-yl)phenyl)ethanone

This guide provides a comprehensive analysis of the spectral data for 1-(4-(pyridin-3-yl)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research. The structural elucidation of this biaryl ketone is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Herein, we delve into the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, offering insights into the experimental choices and the logic behind the spectral interpretations.

Molecular Structure and a Priori Considerations

This compound possesses a distinct molecular architecture comprising a phenyl ring substituted with an acetyl group and a pyridin-3-yl group at the para position. This arrangement of aromatic systems and a carbonyl group dictates the characteristic spectral features we expect to observe. The conjugation between the phenyl ring and the carbonyl group, as well as the electronic influence of the pyridine ring, will significantly impact the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₁₃H₁₁NO) is 197.24 g/mol . The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z 197.

The fragmentation of aromatic ketones is well-documented and typically proceeds through specific pathways.[1][2] For this compound, the primary fragmentation is expected to be α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Structure |

| 197 | Molecular Ion [M]⁺• | [C₁₃H₁₁NO]⁺• |

| 182 | [M - CH₃]⁺ | [C₁₂H₈NO]⁺ |

| 154 | [M - CH₃CO]⁺ | [C₁₁H₈N]⁺ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The most significant fragmentation is the loss of a methyl radical (•CH₃) via α-cleavage, resulting in a stable acylium ion at m/z 182. Further fragmentation can lead to the loss of a neutral carbon monoxide (CO) molecule to yield the pyridinyl-phenyl cation at m/z 154. Cleavage of the C-C bond between the phenyl ring and the carbonyl group can generate a benzoyl cation at m/z 105 and a pyridinyl radical. The benzoyl cation can further lose CO to produce the phenyl cation at m/z 77.[1]

Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation pathway of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, and specific frequencies of IR radiation are absorbed, corresponding to the vibrational modes of the molecule.

-

Spectrum Generation: The detector measures the transmitted IR radiation, and a Fourier transform is applied to the resulting interferogram to generate the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Expected Infrared Spectrum

The IR spectrum of this compound will be dominated by absorptions arising from the aromatic rings and the ketone functional group.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1685-1666 | C=O stretch | Aromatic Ketone |

| 1600-1450 | C=C stretch | Aromatic |

| 1300-1230 | C-C-C stretch | Aromatic Ketone |

| 900-675 | C-H out-of-plane bend | Aromatic |

The most characteristic absorption will be the strong C=O stretching vibration of the ketone. Due to conjugation with the phenyl ring, this band is expected to appear at a lower wavenumber (around 1685-1666 cm⁻¹) compared to a non-conjugated ketone (typically 1715 cm⁻¹).[3][4] The C-H stretching vibrations of the aromatic protons will be observed in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-C-C stretching of the aromatic ketone is expected between 1300 and 1230 cm⁻¹.[3] Finally, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers often reference the residual solvent peak.[5]

-

Instrument Parameters: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.[5]

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the methyl protons and the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the pyridine ring.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | Singlet | 3H | -COCH₃ |

| ~7.70 | Doublet | 2H | H-2', H-6' |

| ~8.05 | Doublet | 2H | H-3', H-5' |

| ~7.45 | Doublet of Doublets | 1H | H-5 |

| ~7.90 | Doublet of Triplets | 1H | H-4 |

| ~8.65 | Doublet of Doublets | 1H | H-6 |

| ~8.90 | Doublet | 1H | H-2 |

The methyl protons of the acetyl group are expected to appear as a sharp singlet at around 2.65 ppm. The protons on the phenyl ring will be split into two doublets due to the para-substitution. The protons ortho to the acetyl group (H-3', H-5') will be deshielded and appear downfield at around 8.05 ppm, while the protons meta to the acetyl group (H-2', H-6') will be at around 7.70 ppm. The protons on the pyridine ring will exhibit more complex splitting patterns and will be significantly deshielded due to the electronegativity of the nitrogen atom.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~26.7 | -COCH₃ |

| ~123.7 | C-5 |

| ~128.9 | C-3', C-5' |

| ~129.2 | C-2', C-6' |

| ~134.5 | C-4 |

| ~135.0 | C-3 |

| ~137.5 | C-1' |

| ~142.0 | C-4' |

| ~148.5 | C-6 |

| ~151.0 | C-2 |

| ~197.5 | C=O |

The carbonyl carbon is the most deshielded and will appear at the lowest field, around 197.5 ppm.[6] The methyl carbon will be the most shielded, appearing at approximately 26.7 ppm. The aromatic carbons will resonate in the region of 120-155 ppm. The quaternary carbons (C-1', C-4', C-3) will generally have weaker signals compared to the protonated carbons.[6]

Key NMR Correlations Diagram

Caption: Key ¹H and ¹³C NMR correlations for this compound.

Conclusion

The comprehensive spectral analysis of this compound through MS, IR, and NMR spectroscopy provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and analysis of analogous structures, offers a robust framework for researchers in the field. The detailed experimental protocols and interpretation logic presented in this guide are intended to empower scientists in their drug development and materials science endeavors.

References

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ACS Publications. [Link]

-

GCMS Section 6.11.3 - Whitman People. Whitman College. [Link]

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. ResearchGate. [Link]

-

The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. [Link]

-

Supporting Information. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Infrared Spectroscopy. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]

-

Supporting Information. [Link]

-

3-Acetyl-5-propyl-pyridin - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

-

13 Carbon NMR. [Link]

-

2-Phenyl-1-(4-pyridinyl)ethanone. SpectraBase. [Link]

-

Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

1-(4-(Hydroxymethyl)phenyl)ethanone. PubChem. [Link]

-

Ethanone, 1-[4-(phenylthio)phenyl]-. NIST WebBook. [Link]

-

Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. [Link]

-

1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. PubChem. [Link]

-

1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. [Link]

-

Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]

-

Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. [Link]

-

1-(4-(Dibutylamino)phenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

Sources

1-(4-(Pyridin-3-yl)phenyl)ethanone characterization and structure elucidation

An In-depth Technical Guide on the Characterization and Structure Elucidation of 1-(4-(Pyridin-3-yl)phenyl)ethanone

Introduction

This compound is a biaryl ketone that has garnered significant interest within the fields of medicinal chemistry and materials science. Its molecular architecture, which features a pyridinyl group linked to a phenyl ethanone moiety, establishes it as a crucial building block for the synthesis of a variety of heterocyclic compounds.[1] A thorough understanding of the chemical structure and purity of this compound is paramount for its application in further research and development. This guide provides a detailed overview of the essential analytical techniques employed for its characterization and structure elucidation, offering insights into the causality behind experimental choices and providing field-proven protocols.

Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[4][5]

In the context of synthesizing this compound, the Suzuki-Miyaura reaction typically involves the coupling of 4-bromoacetophenone with 3-pyridinylboronic acid. The palladium catalyst, often in the form of Pd(PPh₃)₄, facilitates the reaction in the presence of a base, such as potassium carbonate, and a suitable solvent like 1,4-dioxane.[6]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-(Pyridin-3-yl)phenyl)ethanone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-(pyridin-3-yl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the compound's structural features and the physicochemical properties of common organic solvents. Furthermore, it outlines detailed, best-practice experimental protocols for the precise and reliable determination of its solubility, empowering researchers in drug development and process chemistry to make informed decisions regarding solvent selection, reaction optimization, and purification strategies.

Introduction to this compound

This compound is a heterocyclic ketone with the chemical formula C₁₃H₁₁NO.[1] Its molecular structure features a pyridin-3-yl group attached to a phenyl ring, which in turn is substituted with an acetyl group. This unique combination of a basic pyridine ring, an aromatic phenyl group, and a polar ketone functional group imparts a distinct polarity profile that governs its interactions with various solvents. The compound serves as a critical building block in the synthesis of various pharmaceutically active compounds, making a thorough understanding of its solubility indispensable for efficient process development and formulation.

Molecular Structure:

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.[2][3] The solubility of this compound is therefore a function of the interplay between its structural motifs and the properties of the solvent.

Analysis of the Solute: this compound

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and provides a site for hydrogen bond acceptance.[4] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[4][5][6]

-

Phenyl Ring: The phenyl group is non-polar and contributes to hydrophobic interactions.

-

Ethanone (Acetyl) Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, similar to the carbonyl group in acetophenone.[7]

The overall polarity of this compound is a balance of these polar and non-polar regions. Its structure suggests it will exhibit moderate polarity.

Solvent Classification and Expected Interactions

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) These solvents can donate and accept hydrogen bonds. The pyridine nitrogen and the carbonyl oxygen of the solute can act as hydrogen bond acceptors, suggesting favorable interactions and potentially good solubility.[7]

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents have dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar functionalities of the solute, likely leading to good solubility.

-

Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents primarily interact through weaker van der Waals forces. The presence of the large, non-polar biphenyl-like core might allow for some solubility in these solvents, but it is expected to be lower than in polar solvents.

Predicted Solubility Profile

Based on the theoretical analysis, a qualitative solubility profile for this compound at room temperature can be predicted. It is important to note that these are estimations and experimental verification is crucial.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The hydroxyl group of the solvent can hydrogen bond with the pyridine nitrogen and carbonyl oxygen of the solute. |

| Water | Sparingly Soluble | While polar, the large hydrophobic phenyl and pyridine rings will limit solubility in water. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. |

| DMF, DMSO | Freely Soluble | These are highly polar aprotic solvents and are generally excellent solvents for a wide range of organic compounds. | |

| Non-Polar | Toluene | Slightly to Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the phenyl and pyridine rings of the solute. |

| Hexane | Sparingly Soluble to Insoluble | The lack of polarity in hexane will likely result in poor solvation of the polar regions of the solute molecule. | |

| Diethyl Ether | Slightly Soluble | Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, which may lead to some solubility. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. |

Experimental Determination of Solubility

To obtain accurate quantitative data, a systematic experimental approach is necessary. The following protocols describe two common and reliable methods for solubility determination. The choice of method often depends on the physicochemical properties of the compound and the available analytical instrumentation.[8]

Isothermal Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining equilibrium or thermodynamic solubility.[8][9] It involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature.

Experimental Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to permit the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE or nylon) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the concentration of the solute in the filtrate. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid residue. This method is straightforward but requires the solute to be non-volatile.[11]

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is first generated using standard solutions of known concentrations. The concentration of the saturated solution is then determined by comparing its response to the calibration curve.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be created. The absorbance of a diluted aliquot of the saturated solution is then measured to determine its concentration.[11]

-

-

Calculation: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Kinetic Solubility Determination by Nephelometry

Kinetic solubility is often measured in early drug discovery and provides a rapid assessment of a compound's dissolution behavior.[12] This method involves adding a concentrated stock solution of the compound in a miscible organic solvent (like DMSO) to an aqueous buffer and monitoring for precipitation.[12][13] Nephelometry, which measures light scattering due to suspended particles, is a common detection method.[13]

Conceptual Diagram of Kinetic vs. Thermodynamic Solubility:

Caption: Kinetic vs. Thermodynamic Solubility Concepts.

General Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Titration: Add small, incremental volumes of the DMSO stock solution to a cuvette containing the organic solvent of interest while continuously monitoring the solution's turbidity using a nephelometer.

-

Detection of Precipitation: The point at which a significant increase in light scattering is detected indicates the onset of precipitation.

-

Calculation: The concentration of the solute at the point of precipitation is reported as the kinetic solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with increasing temperature.[14][15][16] This is because the dissolution process is often endothermic, meaning it absorbs heat.[17][18] An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[14] Therefore, heating the solvent is a common strategy to increase the amount of dissolved solute.

pH

The pyridine moiety of this compound is basic and can be protonated in acidic conditions.[6] The resulting pyridinium salt will have significantly higher polarity and is expected to be more soluble in polar solvents, particularly water.[12] Therefore, the solubility of this compound in protic solvents will be pH-dependent.

Presence of Other Solutes

The presence of other dissolved substances, such as salts or co-solvents, can alter the solubility of the target compound by changing the overall properties of the solvent system.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By analyzing its molecular structure, a predictive framework for its solubility has been established. Furthermore, detailed experimental protocols have been outlined to enable researchers to obtain precise and reliable quantitative solubility data. A thorough understanding and experimental determination of the solubility of this key pharmaceutical intermediate are critical for optimizing synthetic routes, developing robust purification methods, and ultimately, for the successful and efficient development of new drug candidates.

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.

- An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents. Benchchem.

- Factors affecting solubility. Unknown Source.

- Pyridine. Solubility of Things.

- Understand solubility Profile of Acetophenone. StudyRaid.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Solubility. Wikipedia.

- Solubility of Organic Compounds. Unknown Source.

- Solubility of Organic Compounds. Chemistry Steps.

- Biochemistry, Dissolution and Solubility.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Unknown Source.

- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfon

- What factors affect solubility?

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Solubility. Unknown Source.

- Video: Solubility - Concept. JoVE.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Unknown Source.

- Pyridine. Some Industrial Chemicals - NCBI Bookshelf.

- Pyridine. chemeurope.com.

- This compound. CymitQuimica.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. youtube.com [youtube.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pyridine [chemeurope.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. rheolution.com [rheolution.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Solubility - Wikipedia [en.wikipedia.org]

- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Solubility [chem.fsu.edu]

physical and chemical properties of 1-(4-(pyridin-3-yl)phenyl)ethanone

An In-depth Technical Guide to 1-(4-(pyridin-3-yl)phenyl)ethanone

Abstract

This compound, also known as 4'-(3-pyridyl)acetophenone, is a biaryl ketone that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological applications. Its molecular architecture, which integrates a phenyl ethanone moiety with a pyridine ring, makes it a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and analytical characterization, and insights into its reactivity and potential applications. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a blend of established data and practical, field-proven insights.

Introduction and Significance

This compound (CAS No. 90395-45-2) is a heteroaromatic ketone of considerable interest. The molecule's structure is characterized by a pyridine ring linked at its 3-position to a phenyl ring at the para-position relative to an acetyl group. This unique combination of a basic pyridine nucleus and a reactive ketone functional group makes it an invaluable building block for creating more complex molecular entities.

The presence of the pyridine ring is particularly significant in drug design, as this nitrogenous heterocycle is a common feature in numerous FDA-approved drugs. It can participate in hydrogen bonding, act as a basic center, and coordinate with metal ions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The ketone group, in turn, provides a reactive handle for a multitude of chemical transformations. Derivatives of structurally similar compounds have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] Notably, related structures serve as key intermediates in the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs.[3][4]

This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective utilization in research and development.

Physicochemical Properties

The fundamental are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 90395-45-2 | [5] |

| Molecular Formula | C₁₃H₁₁NO | [6] |

| Molecular Weight | 197.23 g/mol | [6][7] |

| Appearance | Solid (form may vary) | [3] |

| Melting Point | 81-83 °C | [7] |

| Boiling Point | 346.7 °C at 760 mmHg | [7] |

| Density | 1.098 g/cm³ | [7] |

| Flash Point | 171.4 °C | [7] |

| Refractive Index | 1.57 | [7] |

| InChI Key | YDAFIGBEEBFUKV-UHFFFAOYSA-N | [6][7] |

| Storage | Sealed in dry, room temperature | [5] |

Solubility: While specific quantitative solubility data is not widely published, as a polar organic molecule, it is expected to have limited solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and a boronic acid, offering high functional group tolerance and broad substrate compatibility.[10]

The logical workflow for this synthesis is depicted below.

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound.

1. Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromoacetophenone (1.0 mmol, 1 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

-

Causality: Pyridine-3-boronic acid is the source of the pyridine ring. A slight excess ensures the complete consumption of the more expensive halide. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.[11]

2. Catalyst and Solvent Addition:

-

Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%).[12]

-

Add the solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

-

Causality: The palladium complex is the catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps.[12] The aqueous solvent system is effective for this reaction and helps dissolve the inorganic base.[11]

3. Reaction Execution:

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 8-24 hours.[12]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three primary structural components: the ketone carbonyl group, the basic pyridine nitrogen, and the two aromatic rings.

-

Ketone Group: The acetyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be reduced to the corresponding alcohol, oxidized (e.g., Baeyer-Villiger oxidation), or serve as a substrate for forming imines, enamines, and other derivatives.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity (pKa of pyridinium ion is ~5.2). This site can be readily protonated by acids to form salts or alkylated to form pyridinium compounds. This nitrogen can also engage in non-covalent interactions, such as n→π* interactions with carbonyl groups, which can be relevant in molecular recognition and crystal engineering.[13]

-

Aromatic Rings: Both the phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene. The positions for substitution will be directed by the existing functional groups.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[14][15]

Caption: Standard workflow for analytical characterization.

Predicted Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectral characteristics are expected:[16][17][18]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.9-9.1 ppm: (singlet or narrow multiplet, 1H) - Proton at C2 of the pyridine ring.

-

δ ~8.6-8.7 ppm: (doublet, 1H) - Proton at C6 of the pyridine ring.

-

δ ~8.0-8.1 ppm: (doublet, 2H) - Aromatic protons on the phenyl ring ortho to the ketone.

-

δ ~7.9-8.0 ppm: (multiplet, 1H) - Proton at C4 of the pyridine ring.

-

δ ~7.7-7.8 ppm: (doublet, 2H) - Aromatic protons on the phenyl ring ortho to the pyridine.

-

δ ~7.4-7.5 ppm: (multiplet, 1H) - Proton at C5 of the pyridine ring.

-

δ ~2.6-2.7 ppm: (singlet, 3H) - Methyl protons of the acetyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~197-198 ppm: Carbonyl carbon (C=O).

-

δ ~120-155 ppm: Aromatic carbons of both rings.

-

δ ~26-27 ppm: Methyl carbon (-CH₃).

-

-

FT-IR (ATR):

-

~1680 cm⁻¹: Strong C=O stretch (aromatic ketone).

-

~1580-1600 cm⁻¹: C=C and C=N aromatic ring stretches.

-

~3000-3100 cm⁻¹: Aromatic C-H stretches.

-

~1360 cm⁻¹: C-H bend of the methyl group.

-

-

Mass Spectrometry (ESI+):

-

m/z: 198.09 [M+H]⁺ (Calculated for C₁₃H₁₂NO⁺: 198.0919).

-

Protocol: Acquiring a ¹H NMR Spectrum

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[16]

-

Ensure the solid is fully dissolved. If necessary, briefly vortex the tube.

2. Instrument Setup:

-

Use an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[16]

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Collect a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

4. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance. Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to elucidate the proton connectivity.

Hazard and Safety Information

According to supplier safety data, this compound is classified with several hazards. It is considered an acute oral toxin (Category 3), a skin irritant (Category 2), and a cause of serious eye irritation (Category 2).[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a well-defined chemical entity with a unique combination of physical and chemical properties that make it highly valuable to the scientific community, particularly in the realm of medicinal chemistry. Its synthesis is reliably achieved through modern cross-coupling techniques, and its structure can be unequivocally confirmed by standard analytical methods. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the development of novel therapeutics and advanced materials.

References

- Villani, F. J., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Tshilongo, F. K., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]

-

Tshilongo, F. K., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Retrieved from [Link]

- Friesen, R. S., et al. (1998). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

-

Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2021). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. Retrieved from [Link]

-

Aytemir, M. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

-

Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

Sources

- 1. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. bldpharm.com [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(4-(pyridin-3-yl)phenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

1-(4-(pyridin-3-yl)phenyl)ethanone, a biaryl ketone, is a molecule of significant interest in the landscape of modern medicinal chemistry. Its rigid, planar structure, combining a phenyl ring with a basic pyridine moiety, serves as a versatile scaffold in the design and synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, physicochemical properties, and its pivotal role as a key building block in the development of therapeutic agents, most notably in the synthesis of the anti-cancer drug Abiraterone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 81-83 °C. It possesses a molecular weight of 197.23 g/mol and a density of approximately 1.098 g/cm³. Its boiling point is recorded at 346.7 °C at standard atmospheric pressure.[1] These properties are essential for its handling, purification, and use in subsequent synthetic transformations.

| Property | Value |

| CAS Number | 90395-45-2 |

| Molecular Formula | C₁₃H₁₁NO |

| Molecular Weight | 197.23 g/mol |

| Melting Point | 81-83 °C[1] |

| Boiling Point | 346.7 °C at 760 mmHg[1] |

| Density | 1.098 g/cm³[1] |

Discovery and Historical Context

While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the development and popularization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction, first reported by Akira Suzuki in 1979, revolutionized the formation of carbon-carbon bonds, especially between sp²-hybridized centers, making the synthesis of biaryl compounds like this compound significantly more accessible and efficient.

The true significance of this ketone came to the forefront with the discovery and development of Abiraterone, a potent inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. Abiraterone acetate, the prodrug of Abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. The pyridin-3-ylphenyl moiety is a critical pharmacophore of Abiraterone, and thus, this compound emerged as a key intermediate and a subject of intensive process chemistry research to enable large-scale, cost-effective production of this life-saving medication.

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a boronic acid (or its ester) and an organohalide, catalyzed by a palladium complex.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The logical and most efficient disconnection for this compound points to a Suzuki-Miyaura coupling between a pyridine-containing boronic acid derivative and an acetophenone-containing halide, or vice-versa. The most common approach involves the coupling of 3-pyridylboronic acid with a 4-haloacetophenone, typically 4-bromoacetophenone, due to the commercial availability and favorable reactivity of these starting materials.

graph "Suzuki-Miyaura_Coupling_for_this compound" {

layout=dot;

rankdir="LR";

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

}

Caption: Simplified workflow for the synthesis of Abiraterone from this compound.